Gastrointestinal Tolerability: Enteric-Coated Doxycycline Hyclate vs. Doxycycline Monohydrate
In a randomized, double-blind, 3-way crossover study involving 111 healthy volunteers, the incidence of adverse gastrointestinal (GI) reactions was 43% for an enteric-coated doxycycline hyclate pellet formulation, compared to 66% for standard doxycycline monohydrate tablets (and 30% for placebo) over a 3-day, once-daily 150 mg dosing period [1]. The monohydrate formulation caused significantly more adverse reactions overall, specifically abdominal pain, nausea, and vomiting [1].
| Evidence Dimension | Incidence of Gastrointestinal Adverse Reactions |
|---|---|
| Target Compound Data | 43% of subjects |
| Comparator Or Baseline | Doxycycline monohydrate: 66% of subjects |
| Quantified Difference | A 23 percentage-point absolute reduction (35% relative reduction) |
| Conditions | Randomized, double-blind, 3-way crossover study in 111 healthy volunteers; 150 mg once daily for 3 consecutive days after an overnight fast. |
Why This Matters
For formulators and procurement specialists, this data substantiates the value proposition of investing in enteric-coated doxycycline hyclate formulations to mitigate a primary driver of patient non-compliance and treatment failure, differentiating it from generic monohydrate tablets.
- [1] Järvinen, A., et al. Enteric Coating Reduces Upper Gastrointestinal Adverse Reactions to Doxycycline. Clinical Drug Investigation. 1995;10(6):323-327. View Source
